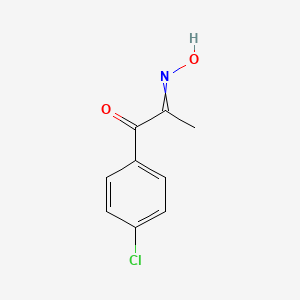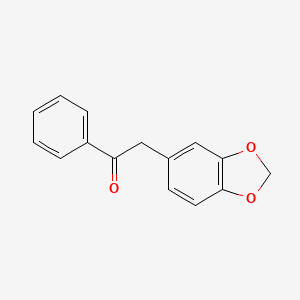
ethyl (1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylate is a chemical compound that belongs to the class of cyclopropane carboxylates. This compound is characterized by the presence of a bromophenyl group attached to a cyclopropane ring, which is further esterified with an ethyl group. The stereochemistry of the compound is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid. For instance, the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper can yield the cyclopropane ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction, where a suitable bromophenyl precursor reacts with the cyclopropane ring. This can be achieved using a Grignard reagent or an organolithium compound.
Esterification: The final step involves the esterification of the cyclopropane carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes as described above. The choice of catalysts, solvents, and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Ethyl (1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl (1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of ethyl (1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The bromophenyl group can enhance binding affinity through halogen bonding or hydrophobic interactions, while the cyclopropane ring can provide rigidity and specificity to the molecule.
類似化合物との比較
Similar Compounds
Ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate: Similar structure but lacks the bromine atom, which can affect its reactivity and binding properties.
Ethyl (1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carboxylate: Contains a chlorine atom instead of bromine, which can influence its chemical and biological properties.
Ethyl (1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylate: Contains a fluorine atom, which can alter its electronic properties and interactions with biological targets.
Uniqueness
Ethyl (1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylate is unique due to the presence of the bromophenyl group, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity in biological systems, making it a valuable compound for research and development in various fields.
特性
分子式 |
C12H13BrO2 |
|---|---|
分子量 |
269.13 g/mol |
IUPAC名 |
ethyl (1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13BrO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1 |
InChIキー |
RAFFPNRMOQNLAA-WDEREUQCSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)Br |
正規SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-(1-(2-Cyano-1-cyclopentylethyl)-1h-pyrazol-4-yl)-7h-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B8752385.png)
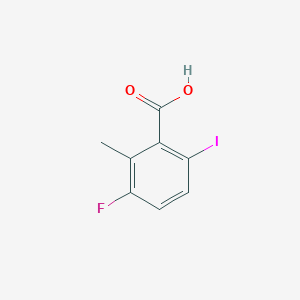

![2,7-Diazaspiro[4.4]nonane-1,3,8-trione, 2-ethyl-7-(phenylmethyl)-](/img/structure/B8752402.png)
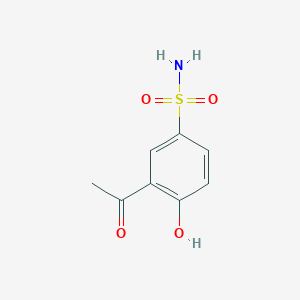

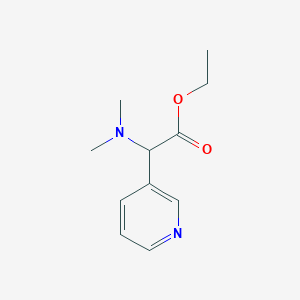

![7-Hydroxy-1-methyl-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one](/img/structure/B8752441.png)
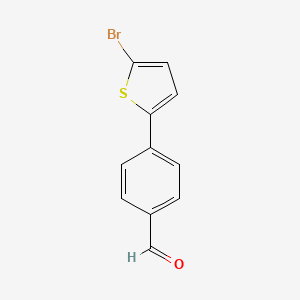
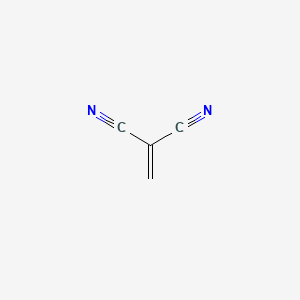
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester](/img/structure/B8752453.png)
